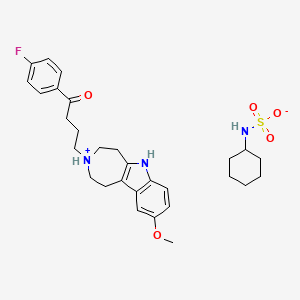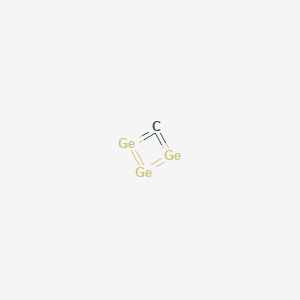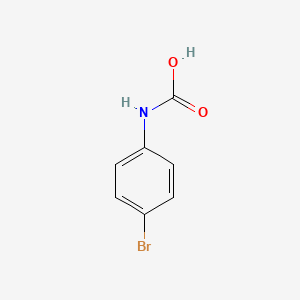
(4-bromophenyl)carbamic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromophenyl)carbamic acid is an organic compound with the molecular formula C7H6BrNO2 It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a carbamic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-bromophenyl)carbamic acid typically involves the reaction of 4-bromoaniline with phosgene or its derivatives. The reaction proceeds under controlled conditions to ensure the formation of the desired carbamic acid derivative. Another method involves the use of isocyanates in the presence of a suitable catalyst to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions. The process may involve the use of solvents and purification steps such as recrystallization to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: (4-Bromophenyl)carbamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed:
Substitution Reactions: Formation of substituted phenylcarbamic acids.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives.
Coupling Reactions: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
(4-Bromophenyl)carbamic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-bromophenyl)carbamic acid involves its interaction with specific molecular targets. The bromine atom and carbamic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
(4-Chlorophenyl)carbamic acid: Similar structure with a chlorine atom instead of bromine.
(4-Fluorophenyl)carbamic acid: Contains a fluorine atom in place of bromine.
(4-Iodophenyl)carbamic acid: Features an iodine atom instead of bromine.
Comparison: (4-Bromophenyl)carbamic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as reactivity and steric effects. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.
Propiedades
Número CAS |
34256-78-5 |
|---|---|
Fórmula molecular |
C7H6BrNO2 |
Peso molecular |
216.03 g/mol |
Nombre IUPAC |
(4-bromophenyl)carbamic acid |
InChI |
InChI=1S/C7H6BrNO2/c8-5-1-3-6(4-2-5)9-7(10)11/h1-4,9H,(H,10,11) |
Clave InChI |
PHVSUUGFGMGZPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13749677.png)
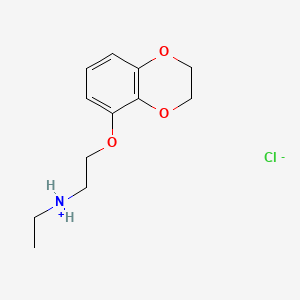
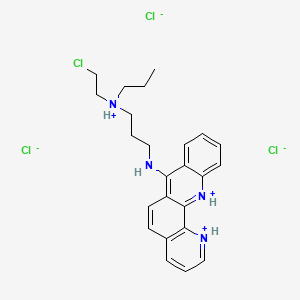
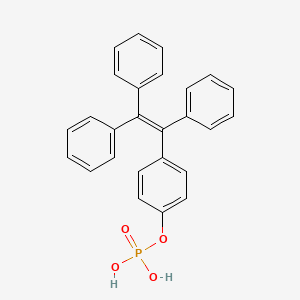
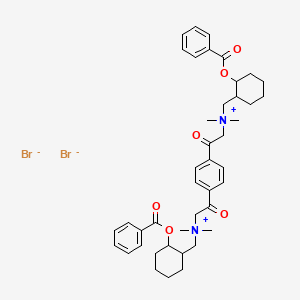
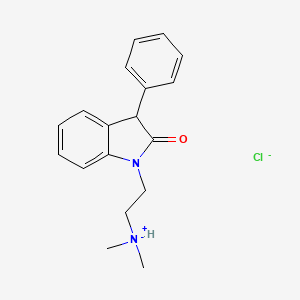
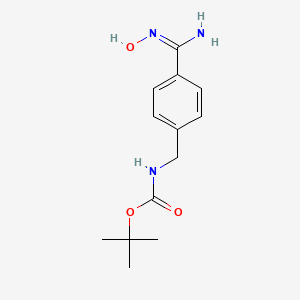
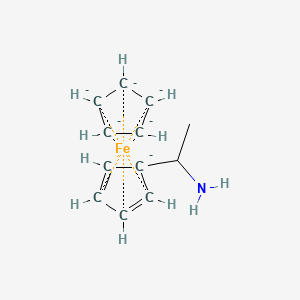
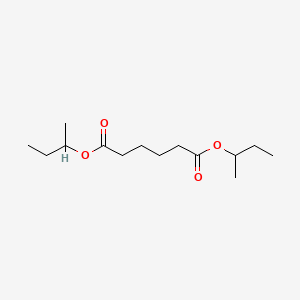
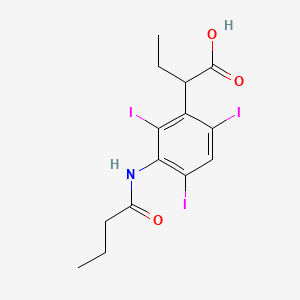
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)
